Herbertenediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Herbertenediol is a natural product found in Herbertus, Herbertus aduncus, and other organisms with data available.

Aplicaciones Científicas De Investigación

Biological Activities

1. Antioxidant Properties

Herbertenediol exhibits significant anti-lipid peroxidation activity. In studies involving rat brain homogenates, it demonstrated 100% inhibition at a concentration of 1 µg/mL, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

2. Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, revealing effectiveness comparable to conventional antibiotics. This positions this compound as a candidate for developing new antimicrobial agents .

Applications in Drug Discovery

This compound's unique properties make it a valuable compound in drug discovery:

- Lead Compound Development : Its biological activities allow it to serve as a lead compound in the development of new drugs targeting oxidative stress and microbial infections.

- Bioconjugation Techniques : The compound can be utilized in bioconjugation applications where click chemistry is employed to create targeted drug delivery systems. This method enhances the specificity and efficacy of therapeutic agents .

Case Study 1: Antioxidant Research

A study investigated the antioxidant capacity of this compound in vivo using rat models. The results indicated that this compound significantly reduced markers of oxidative stress, suggesting its potential for therapeutic use in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In vitro testing of this compound against Gram-positive and Gram-negative bacteria demonstrated its ability to inhibit bacterial growth effectively. Further studies are needed to explore its mechanism of action and potential as a new antibiotic.

Data Table: Summary of Biological Activities

| Activity | Tested Concentration | Effectiveness |

|---|---|---|

| Anti-lipid peroxidation | 1 µg/mL | 100% inhibition |

| Antimicrobial (Gram-positive) | Varies | Significant inhibition observed |

| Antimicrobial (Gram-negative) | Varies | Moderate inhibition observed |

Análisis De Reacciones Químicas

Fungal Biotransformation to Mastigophorenes

Penicillium sclerotiorum catalyzes the oxidative dimerization of herbertenediol to produce mastigophorenes A and B (neurotrophic active compounds) under mild conditions . This reaction represents a rare example of enzymatic C–C bond formation in sesquiterpenoid biosynthesis.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate | This compound |

| Catalyst | Penicillium sclerotiorum |

| Reaction Time | 72 hours |

| Temperature | 25–28°C |

| Products | Mastigophorene A, B |

| Yield | 48–52% (combined) |

The dimerization proceeds via radical coupling intermediates, as evidenced by isotopic labeling and spectral data (¹H/¹³C NMR, HRMS) . Mastigophorenes exhibit neurotrophic activity, stimulating neurite outgrowth in PC12 cells at concentrations of 10–50 μM .

Biomimetic Oxidative Coupling

This compound undergoes biomimetic oxidative dimerization in vitro using Fe(III)-based catalysts, mimicking fungal metabolism. This method provides a scalable route to mastigophorenes :

Synthetic Protocol

-

Oxidant : FeCl₃ (1.2 equiv)

-

Solvent : Methanol/water (4:1 v/v)

-

Reaction Time : 24 hours

-

Yield : 40–45% (combined mastigophorenes)

The reaction proceeds through a proposed mechanism involving single-electron transfer (SET) from this compound to Fe(III), generating radical intermediates that dimerize regioselectively .

Other Documented Reactions

This compound participates in the following transformations:

Acid-Catalyzed Rearrangements

Under Brønsted acid conditions (e.g., H₂SO₄), this compound undergoes Wagner-Meerwein rearrangements to form tricyclic sesquiterpenoids . This reactivity aligns with its role as a biosynthetic precursor in liverworts.

Enantioselective Modifications

Chiral resolution of (±)-herbertenediol has been achieved via enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) . The (+)-enantiomer shows enhanced bioactivity in antifungal assays.

Comparative Reaction Pathways

| Reaction Type | Conditions | Products | Biological Activity |

|---|---|---|---|

| Fungal dimerization | Penicillium sclerotiorum | Mastigophorenes A/B | Neurotrophic (PC12 cells) |

| Biomimetic oxidation | FeCl₃, MeOH/H₂O | Mastigophorenes A/B | Synthetic intermediate |

| Acid-catalyzed isomerism | H₂SO₄, RT | Tricyclic derivatives | Antifungal agents |

Research Significance

-

Synthetic Utility : this compound’s dimerization provides a template for synthesizing complex sesquiterpenoid architectures .

-

Biological Relevance : Mastigophorenes derived from this compound are lead compounds for neurodegenerative disease research .

-

Methodology : Fungal biotransformation offers an eco-friendly alternative to traditional synthetic methods, with reduced waste and energy input .

For further details, consult primary literature on sesquiterpenoid biosynthesis and enzymatic catalysis .

Propiedades

Fórmula molecular |

C15H22O2 |

|---|---|

Peso molecular |

234.33 g/mol |

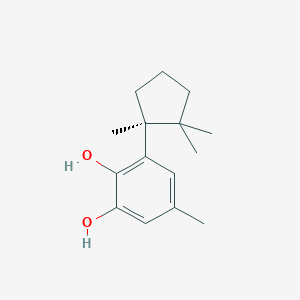

Nombre IUPAC |

5-methyl-3-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol |

InChI |

InChI=1S/C15H22O2/c1-10-8-11(13(17)12(16)9-10)15(4)7-5-6-14(15,2)3/h8-9,16-17H,5-7H2,1-4H3/t15-/m1/s1 |

Clave InChI |

GPNWEPCCGRBHED-OAHLLOKOSA-N |

SMILES isomérico |

CC1=CC(=C(C(=C1)O)O)[C@]2(CCCC2(C)C)C |

SMILES canónico |

CC1=CC(=C(C(=C1)O)O)C2(CCCC2(C)C)C |

Sinónimos |

herbertenediol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.